molecular formula C5H11ClHg B089096 Chloro(2,2-dimethylpropyl)mercury CAS No. 10284-47-6

Chloro(2,2-dimethylpropyl)mercury

Cat. No.: B089096
CAS No.: 10284-47-6
M. Wt: 307.18 g/mol
InChI Key: UJXSUXTXRYWQEY-UHFFFAOYSA-M
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Description

Chloro(2,2-dimethylpropyl)mercury is an organomercury compound with the chemical formula C5H11ClHg It is characterized by the presence of a mercury atom bonded to a chloro group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-dimethylpropyl)mercury typically involves the reaction of 2,2-dimethylpropyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often include the use of hydroxylic solvents such as water or ethanol-water mixtures. The process involves the solvolysis of the starting materials, leading to the formation of the desired organomercury compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chloro(2,2-dimethylpropyl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while oxidation and reduction reactions can lead to different mercury species.

Scientific Research Applications

Chloro(2,2-dimethylpropyl)mercury has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2,2-dimethylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

    Methylmercury: Another organomercury compound with a methyl group instead of a 2,2-dimethylpropyl group.

    Ethylmercury: Contains an ethyl group bonded to mercury.

    Phenylmercury: Features a phenyl group attached to the mercury atom.

Uniqueness: Chloro(2,2-dimethylpropyl)mercury is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical properties compared to other organomercury compounds

Properties

IUPAC Name

chloro(2,2-dimethylpropyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSUXTXRYWQEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClHg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328174
Record name Chloro(2,2-dimethylpropyl)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10284-47-6
Record name NSC4603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloro(2,2-dimethylpropyl)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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